molecular formula C14H19ClN2O5S B5292174 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide

Cat. No.: B5292174
M. Wt: 362.8 g/mol
InChI Key: GZBBSBYGSDCOGV-UHFFFAOYSA-N
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Description

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-morpholinophenol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to yield 2-chloro-4-morpholin-4-ylsulfonylphenol. Finally, the phenol derivative undergoes an etherification reaction with N-ethylacetamide under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-morpholin-4-ylphenol
  • 2-chloro-4-morpholin-4-ylsulfonylphenol
  • N-ethyl-2-chloro-4-morpholin-4-ylsulfonylphenoxyacetamide

Uniqueness

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide is unique due to its combination of a chloro-substituted phenoxy group, a morpholine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-13-4-3-11(9-12(13)15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBBSBYGSDCOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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